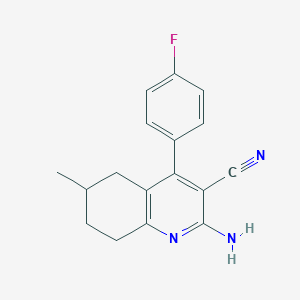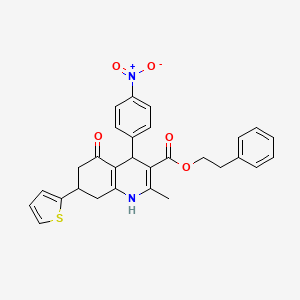![molecular formula C28H22Cl2N4O B11079074 N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11079074.png)
N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique triazacyclopenta[cd]azulene core structure, which is substituted with chlorophenyl and phenyl groups. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazacyclopenta[cd]azulene core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of the chlorophenyl groups: Chlorophenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorobenzene and a suitable catalyst.
Attachment of the phenyl group: The phenyl group is typically introduced via a Friedel-Crafts alkylation reaction, using benzene and a Lewis acid catalyst.
Formation of the carboxamide group: The carboxamide group is introduced through an amidation reaction, using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Chlorobenzene with aluminum chloride for electrophilic substitution, sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide analogs: Compounds with similar core structures but different substituents.
Other triazacyclopenta[cd]azulene derivatives: Compounds with the same core structure but different functional groups.
Uniqueness
This compound is unique due to its specific combination of substituents and core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C28H22Cl2N4O |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-(4-chlorophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C28H22Cl2N4O/c29-20-14-12-18(13-15-20)24-23-11-4-5-16-33-26(19-7-2-1-3-8-19)32-34(28(23)33)25(24)27(35)31-22-10-6-9-21(30)17-22/h1-3,6-10,12-15,17H,4-5,11,16H2,(H,31,35) |
InChI Key |
HBZLQSDZHWEBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C3=C(C1)C(=C(N3N=C2C4=CC=CC=C4)C(=O)NC5=CC(=CC=C5)Cl)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(1-benzyl-3-nitro-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxylate](/img/structure/B11079003.png)
![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11079010.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11079012.png)
![3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11079018.png)

![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)

![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)

![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-{2-[(pentachlorophenyl)amino]ethyl}-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11079057.png)
![N-{2-[(2,4-dimethylphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11079061.png)
![4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11079062.png)
![(5E)-5-[(1,3-benzodioxol-5-ylamino)methylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11079068.png)
